4-Hydroxypipecolic acid

Description

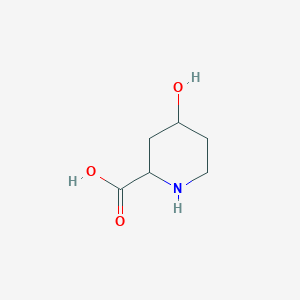

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931402 | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14228-16-1 | |

| Record name | 4-Hydroxypipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of 4-Hydroxypipecolic Acid in Acacia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypipecolic acid (4-HPA), a non-proteinogenic amino acid, has been identified as a significant natural product within various species of the Acacia genus. Its discovery and characterization have opened avenues for further phytochemical research and potential applications. This technical guide provides a comprehensive overview of the discovery, quantification, and experimental analysis of 4-HPA in Acacia species. It is designed to serve as a foundational resource for researchers in natural product chemistry, plant science, and drug development, offering detailed experimental protocols and a summary of key quantitative data. While the direct signaling role of 4-HPA in Acacia remains an area for future investigation, this guide also presents the well-established signaling pathway of a closely related compound, N-hydroxypipecolic acid (NHP), to provide a valuable comparative framework for understanding the potential biological roles of pipecolic acid derivatives in plants.

Introduction

The genus Acacia, belonging to the family Fabaceae, is a vast and diverse group of trees and shrubs, many of which are known to produce a wide array of secondary metabolites. Among these is this compound (4-HPA), a cyclic imino acid. The initial discovery of 4-HPA in Acacia species dates back to the mid-20th century, with subsequent research focusing on its stereochemistry and distribution.[1][2][3][4] This document synthesizes the available scientific literature to provide an in-depth technical resource on this fascinating molecule.

Quantitative Distribution of this compound in Acacia Species

The concentration of this compound has been found to vary among different Acacia species, as well as in different parts of the plant and with seasonal changes. The following table summarizes the quantitative data available in the literature, providing a comparative look at the distribution of this compound.

| Acacia Species | Plant Part | Concentration (mg/g fresh weight) | Notes | Reference |

| Acacia dealbata | Leaves (Winter) | 1.7 | Concentration is higher in winter than in summer. | [5] |

| Acacia dealbata | Leaves (Summer) | Not specified, but lower than winter | - | [6] |

| Acacia oswaldii | Leaves | Isolated in preparative scale (20-25g batches) | - | [3][7] |

| Acacia mearnsii | Leaves | Up to 1% of dry weight | - | [8] |

| Acacia maidenii | Heartwood | Present | - | [8] |

| Acacia excelsa | Heartwood | 0.017-0.08% | - | [3] |

| Acacia mollissima | Heartwood & Sapwood | 0.01-0.03% | - | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from Acacia species, based on established protocols from the scientific literature.

General Extraction and Isolation of Imino Acids

The following is a general procedure for the preparative scale isolation of 4-HPA from Acacia leaves, adapted from the work of Clark-Lewis and Mortimer (1961).[3]

-

Extraction: Dried and milled Acacia leaves are extracted with 80% ethanol.

-

Ion-Exchange Chromatography (Initial Separation): The ethanolic extract is concentrated and passed through a cation-exchange resin column (e.g., Dowex 50) to isolate the total nitrogenous acids.

-

N-Nitrosation: The mixture of amino and imino acids is treated with sodium nitrite in an acidic solution to form N-nitroso derivatives of the imino acids.

-

Ether Extraction: The N-nitroso-imino acids are selectively extracted into diethyl ether.

-

Denitrosation: The N-nitroso derivatives are hydrolyzed to regenerate the imino acids.

-

Ion-Exchange Chromatography (Purification): The regenerated imino acids are further purified by another round of ion-exchange chromatography to separate this compound from other imino acids like pipecolic acid.

-

Crystallization: The purified 4-HPA is crystallized from an appropriate solvent system.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol for the quantitative determination of 4-HPA is based on the method developed by Kunii et al. (1996).[6][9][10][11]

-

Sample Preparation:

-

Homogenize fresh plant material (e.g., leaves, seeds, roots) in a suitable buffer.

-

Deproteinize the homogenate, for example, by adding sulfosalicylic acid and centrifuging.

-

Collect the supernatant for derivatization.

-

-

Derivatization:

-

React the amino acid extract with 1-fluoro-2,4-dinitrobenzene (FDNB) in a basic solution to form dinitrophenyl (DNP) derivatives of the imino acids. This step is crucial for UV detection in HPLC.

-

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system is employed, often consisting of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).

-

Detection: The DNP derivatives are detected by their UV absorbance, typically around 360 nm.

-

Quantification: The concentration of 4-HPA is determined by comparing the peak area of the DNP-HPA derivative to a standard curve prepared with known concentrations of derivatized 4-HPA. The determination limit for HPA using this method is approximately 100 pmol.[6][9][10][11]

-

Visualizing Experimental and Biological Pathways

To aid in the understanding of the experimental workflow and a relevant biological signaling pathway, the following diagrams are provided.

Caption: Experimental workflow for the isolation and quantification of this compound from Acacia species.

While a specific signaling pathway for this compound in Acacia has not been elucidated, the closely related compound N-hydroxypipecolic acid (NHP) is a well-characterized signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).[1][2][5][6][8] The biosynthesis of NHP from L-lysine, which also serves as a precursor for pipecolic acid, provides a valuable model for understanding the potential roles of such derivatives.

Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) and its role in inducing Systemic Acquired Resistance (SAR) in plants.

Conclusion and Future Directions

This compound is a notable constituent of several Acacia species, with its concentration varying based on species, plant organ, and environmental conditions. The methodologies for its isolation and quantification are well-established, providing a solid foundation for further research. While the specific biological role and potential signaling pathways of 4-HPA in Acacia are yet to be fully understood, the established role of the related compound NHP in plant defense suggests a promising area for future investigation. Researchers are encouraged to explore the biosynthesis of 4-HPA in Acacia, its potential ecological significance, and its pharmacological properties, which could lead to novel applications in agriculture and medicine.

References

- 1. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of this compound in Acacia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. 35. The this compound from acacia species, and its stereoisomers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound and pipecolic acid in Acacia species: their determination by high-performance liquid chromatography, its application to leguminous plants, and configuration of this compound [agris.fao.org]

Natural Sources of 4-Hydroxypipecolic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 4-hydroxypipecolic acid isomers, compounds of significant interest in pharmaceutical research due to their diverse biological activities. This document details their occurrence in plants and fungi, presents quantitative data, outlines experimental protocols for their isolation and characterization, and illustrates a key signaling pathway.

Natural Occurrence of this compound Isomers

This compound and its isomers are non-proteinogenic amino acids found in a variety of natural sources, including plants and fungi. Their distribution is often species-specific, and their presence can be associated with unique metabolic pathways and physiological functions.

Plant Sources

Several plant species have been identified as sources of this compound isomers. These compounds can play roles in plant defense and physiology.

-

Acacia Species: Various species of Acacia are known to produce this compound. For instance, trans-4-L-hydroxypipecolic acid has been identified in Acacia maidenii, where it is involved in osmotic adjustment.

-

Calliandra Species: Plants of the genus Calliandra, such as Calliandra pittieri and Calliandra haematocephala, have been reported to contain this compound[1].

-

Peganum harmala (Syrian Rue): The seeds of this plant have been found to contain this compound, which has demonstrated anti-diabetic and anti-oxidative properties in animal studies.

-

Various Angiosperms (N-hydroxypipecolic acid): A significant isomer, N-hydroxypipecolic acid (NHP), has been identified as a key signaling molecule in the systemic acquired resistance (SAR) of numerous plants, including Arabidopsis thaliana, cucumber, tobacco, and tomato. NHP is synthesized in response to pathogen attack and acts as a mobile signal to prime the plant's immune system.

Fungal Sources

Filamentous fungi are another notable source of this compound isomers, particularly the trans-4-hydroxy-L-pipecolic acid isomer.

-

Fusarium oxysporum : The filamentous fungus Fusarium oxysporum is a well-documented producer of trans-4-hydroxy-L-pipecolic acid[2][3]. This production is catalyzed by a specific L-pipecolic acid trans-4-hydroxylase, an Fe(II)/α-ketoglutarate-dependent dioxygenase[2][3].

Quantitative Data

The concentration of this compound isomers can vary significantly depending on the source, environmental conditions, and, in the case of NHP, the presence of pathogens.

| Isomer | Natural Source | Tissue/Condition | Concentration/Yield | Method of Analysis | Reference |

| This compound | Acacia species | Leaves, Seeds, Roots | Present (Qualitative) | HPLC | [4] |

| This compound | Acacia dealbata | Leaves | Higher in winter than summer | HPLC | [4] |

| trans-4-hydroxy-L-pipecolic acid | Fusarium oxysporum c8D | Biotransformation with E. coli expressing FoPip4H | 91% conversion from 100 mM L-pipecolic acid, yielding 23 g of product | Ion-exchange chromatography | [2] |

| N-hydroxypipecolic acid | Cucumis sativus (Cucumber) | Phloem sap (local leaves) after Psl inoculation | ~80 µg/mL | Not specified | |

| N-hydroxypipecolic acid | Cucumis sativus (Cucumber) | Phloem sap (distant leaves) after Psl inoculation | ~8 µg/mL | Not specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound isomers from natural sources.

Extraction and Quantification of this compound from Acacia Leaves

This protocol is adapted from a method for the determination of imino acids in plants by HPLC after dinitrophenyl derivatization[4][5].

3.1.1. Extraction

-

Sample Preparation: Harvest fresh leaves of the Acacia species and immediately freeze them in liquid nitrogen. Lyophilize the frozen leaves and then grind them into a fine powder.

-

Solvent Extraction: Suspend the powdered leaf material in 80% ethanol.

-

Homogenization: Homogenize the suspension using a suitable homogenizer.

-

Centrifugation: Centrifuge the homogenate to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted amino acids.

3.1.2. Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

-

Aliquot Preparation: Take a known volume of the ethanolic extract.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Derivatization Reaction:

-

Dissolve the dried extract in a suitable buffer (e.g., sodium bicarbonate buffer, pH 9.0).

-

Add a solution of 2,4-dinitrofluorobenzene (DNFB) in ethanol.

-

Incubate the mixture in a light-protected container at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

-

-

Reaction Quenching: Stop the reaction by adding a small amount of hydrochloric acid to acidify the mixture.

-

Extraction of DNP-amino acids: Extract the dinitrophenyl (DNP) derivatives of the amino acids with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the DNP derivatives in the mobile phase for HPLC analysis.

3.1.3. HPLC Analysis

-

Chromatographic System: Use a high-performance liquid chromatograph equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate with acetic acid) is commonly employed.

-

Detection: Monitor the absorbance at a wavelength where DNP derivatives show maximum absorbance, typically around 360 nm.

-

Quantification: Prepare a standard curve using authentic this compound that has been subjected to the same derivatization procedure. Calculate the concentration in the plant extract by comparing the peak area with the standard curve. The reported determination limit for DNP-derivatized this compound is 100 pmol, with a recovery of 95.9 ± 2.8% from leaf homogenate[4].

Production and Purification of trans-4-hydroxy-L-pipecolic Acid from Fusarium oxysporum

This protocol describes the preparative-scale production using a biocatalyst and subsequent purification by ion-exchange chromatography, based on the methodology for producing optically pure trans-4-hydroxy-L-pipecolic acid[2].

3.2.1. Biotransformation

-

Biocatalyst Preparation: Use E. coli cells engineered to express the L-pipecolic acid trans-4-hydroxylase (Pip4H) from Fusarium oxysporum.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), L-pipecolic acid as the substrate, α-ketoglutarate, FeSO₄, and L-ascorbic acid.

-

Cell Suspension: Resuspend the prepared E. coli cells in the reaction mixture.

-

Incubation: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C) for several hours (e.g., 5 hours), monitoring the conversion of L-pipecolic acid to trans-4-hydroxy-L-pipecolic acid by HPLC.

3.2.2. Purification by Ion-Exchange Chromatography

-

Column Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50W X8).

-

Equilibration: Equilibrate the column with an acidic solution (e.g., 0.5 M HCl).

-

Sample Loading: After the biotransformation, centrifuge the reaction mixture to remove the cells. Adjust the pH of the supernatant to be acidic and load it onto the equilibrated column.

-

Washing: Wash the column with deionized water to remove unbound impurities.

-

Elution: Elute the bound trans-4-hydroxy-L-pipecolic acid using a basic solution (e.g., 2 M NH₄OH).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using a suitable method such as thin-layer chromatography (TLC) or HPLC.

-

Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.

Characterization of this compound Isomers

3.3.1. Mass Spectrometry (MS)

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the isolated compound.

-

Expected Mass: The molecular formula for this compound is C₆H₁₁NO₃, with a monoisotopic mass of 145.0739 g/mol [1].

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: These techniques are crucial for elucidating the chemical structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the protons and carbons in the piperidine ring will differ between the cis and trans isomers.

-

Reference Data for a (2S,4R)-4-hydroxypipecolic acid derivative (N-benzyl-4-hydroxypipecolic acid lactone):

Signaling Pathways and Logical Relationships

N-hydroxypipecolic Acid (NHP) Biosynthesis and Signaling in Plant Immunity

NHP plays a central role in systemic acquired resistance (SAR) in plants. Its biosynthesis is induced by pathogen attack, and it acts as a mobile signal to prime distal tissues for a more robust immune response.

References

- 1. This compound | C6H11NO3 | CID 151907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of l-Pipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dinitrophenyl derivatization of imino acids, spectral characteristics and HPLC analysis: application in urinary peptide-derived hydroxyproline and proline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

The Pivotal Role of N-Hydroxypipecolic Acid in Orchestrating Plant Defense: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plants, though sessile, possess a sophisticated and effective immune system to defend against a multitude of pathogens. A key component of this defense is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following a localized infection. Recent advances have identified N-hydroxypipecolic acid (NHP), a metabolite derived from L-lysine, as a central signaling molecule in the establishment and regulation of SAR.[1][2] This technical guide provides an in-depth examination of the biological role of NHP in plant defense, detailing its biosynthesis, signaling cascade, and its function in priming the plant for a more robust immune response. The guide includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction to N-Hydroxypipecolic Acid (NHP) and Systemic Acquired Resistance (SAR)

Systemic Acquired Resistance (SAR) is a state of heightened immunity in plants that is triggered by a primary, localized pathogen infection. This "immune memory" protects distal, uninfected parts of the plant from subsequent attacks by a broad range of pathogens.[3] For a long time, salicylic acid (SA) was considered the primary signaling molecule for SAR. However, recent groundbreaking research has unequivocally established N-hydroxypipecolic acid (NHP) as another critical activator of systemic immunity in the model plant Arabidopsis thaliana and other plant species.[2][4]

NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates both locally at the infection site and systemically in distant leaves following pathogen attack.[4][5] Its presence is indispensable for the biological induction of SAR.[6] Furthermore, exogenous application of NHP is sufficient to induce a strong immune response and disease resistance, mimicking pathogen-induced SAR.[3][6] This discovery has opened new avenues for understanding and potentially manipulating plant immunity for crop protection.

The NHP Biosynthesis Pathway

NHP is synthesized from L-lysine in a three-step enzymatic pathway that is induced upon pathogen perception.[2][3] The key enzymes involved are AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR-DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[2]

-

L-Lysine to Dehydropipecolic Acid: The pathway begins with the deamination of L-Lysine by the aminotransferase ALD1 . This reaction forms ɛ-amino-α-ketocaproic acid, which then spontaneously cyclizes to form dehydropipecolic acid intermediates.[4]

-

Dehydropipecolic Acid to Pipecolic Acid (Pip): The dehydropipecolic acid intermediates are then reduced by the reductase SARD4 to produce pipecolic acid (Pip).[6][7]

-

Pipecolic Acid (Pip) to N-Hydroxypipecolic Acid (NHP): In the final and crucial step, the flavin-dependent monooxygenase FMO1 catalyzes the N-hydroxylation of Pip to generate the active signaling molecule, NHP.[3][6]

The expression of the genes encoding these enzymes (ALD1, SARD4, and FMO1) is pathogen-inducible and regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[2][8]

Quantitative Data on NHP and Pip Accumulation

The accumulation of NHP and its precursor Pip is a hallmark of the plant immune response. Their levels increase significantly upon pathogen infection in various plant species. The tables below summarize quantitative data from key studies.

Table 1: NHP and Pip Accumulation in Arabidopsis thaliana after Pathogen Challenge

| Treatment | Time Post-Infection | Analyte | Concentration (µg/g FW) | Fold Change | Reference |

| Mock | 24 h | Pip | < 0.1 | - | [9] |

| P. syringae | 24 h | Pip | ~ 25 | > 250 | [9] |

| Mock | 48 h | NHP | Not Detected | - | [6] |

| P. syringae | 48 h | NHP | ~ 1.5 | - | [6] |

Table 2: NHP and Pip Accumulation in Various Plant Species after Pathogen Challenge

| Plant Species | Pathogen | Tissue | Analyte | Concentration (µg/g FW) | Reference |

| Cucumber | Pseudomonas syringae | Local Leaves | Pip | ~ 15 | [4] |

| Cucumber | Pseudomonas syringae | Local Leaves | NHP | ~ 10 | [4] |

| Cucumber | Pseudomonas syringae | Systemic Leaves | Pip | ~ 5 | [4] |

| Cucumber | Pseudomonas syringae | Systemic Leaves | NHP | ~ 2 | [4] |

| Tobacco | Pseudomonas syringae | Inoculated Leaves (72 hpi) | Pip | ~ 6 | [3] |

| Tobacco | Pseudomonas syringae | Inoculated Leaves (72 hpi) | NHP | ~ 6 | [3] |

| Tomato | Phytophthora infestans | Inoculated Leaves | Pip | ~ 8-fold > NHP | [3] |

Table 3: NHP Levels in Phloem Sap of Cucumber

| Treatment | Tissue | Analyte | Concentration (µg/mL) | Reference |

| Mock | Local Phloem Sap | NHP | Barely Detectable | [4] |

| P. syringae | Local Phloem Sap | NHP | ~ 80 | [4] |

| P. syringae | Distal Phloem Sap | NHP | ~ 8 | [4] |

These data highlight the robust and systemic accumulation of NHP upon pathogen perception and support its role as a mobile immune signal.[3][4]

NHP Signaling and Priming of Plant Defense

NHP acts as a potent signaling molecule that primes the plant for a faster and stronger defense response upon subsequent pathogen encounters.[6][10] This priming effect involves the potentiation of several key defense pathways, most notably the salicylic acid (SA) pathway.

Interplay with Salicylic Acid (SA)

NHP and SA signaling pathways are intricately linked and mutually potentiate each other to mount an effective immune response.[2]

-

NHP induces SA biosynthesis: NHP treatment induces the expression of SA biosynthesis genes (ICS1, EDS5, PBS3) and leads to the accumulation of SA.[2]

-

SA enhances NHP-activated immunity: SA can, in turn, enhance NHP-activated immunity and gene expression.[2] During the early stages of infection, SA promotes NHP accumulation, while it appears to act as a negative modulator in later stages to prevent an over-accumulation of NHP.[11]

-

Additive Contribution to Immunity: Genetic studies using mutants deficient in SA or NHP biosynthesis show that both signaling molecules additively contribute to basal immunity against bacterial and oomycete pathogens.[6]

Downstream Signaling Components

The NHP signaling cascade converges on several key regulatory nodes of the plant immune system.

-

NPR1-Dependence: The induction of SAR by NHP requires the function of the transcriptional co-regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), a central player in SA signaling.[10][12]

-

TGA Transcription Factors: NHP-induced transcriptional reprogramming and SAR require the function of TGA transcription factors (TGA2/5/6), which are known to interact with NPR1.[13]

-

Extracellular NAD(P) Pathway: A recent discovery has shown that NHP can trigger the systemic accumulation of extracellular nicotinamide adenine dinucleotide (phosphate) [eNAD(P)]. This eNAD(P) is then perceived by the lectin receptor kinase LecRK-VI.2, initiating a downstream signaling cascade that contributes to SAR.[14][15][16] This pathway involves the production of reactive oxygen species (ROS) by the respiratory burst oxidase homolog RBOHF.[14][15]

Experimental Protocols

This section provides an overview of key methodologies used to study the role of NHP in plant defense.

Pathogen Inoculation and SAR Induction

-

Objective: To induce a biological SAR response and analyze NHP accumulation and resistance.

-

Protocol:

-

Grow Arabidopsis thaliana plants for 4-5 weeks under controlled conditions (e.g., 10-hr light/14-hr dark cycle at 22°C).

-

For SAR induction (primary inoculation), infiltrate three lower leaves with a suspension of a virulent pathogen, such as Pseudomonas syringae pv. maculicola (Psm) at an optical density (OD₆₀₀) of 0.001 in 10 mM MgCl₂.[12] As a control, infiltrate leaves with 10 mM MgCl₂ (mock treatment).

-

After 1-2 days, perform a secondary challenge inoculation on three upper, systemic leaves with the same pathogen at a similar concentration.

-

Quantify bacterial growth in the systemic leaves 2.5 to 3 days post-secondary inoculation by plating serial dilutions of leaf extracts and counting colony-forming units (CFUs) or by measuring luminescence for bioluminescent strains.[12]

-

Exogenous NHP Treatment

-

Objective: To assess the ability of NHP to induce resistance independently of pathogen infection.

-

Protocol:

-

Soil Drench: Water individual plants with 10 mL of a 1 mM aqueous NHP solution or water as a control.[12]

-

Leaf Infiltration: Syringe-infiltrate three lower leaves with a 1 mM NHP solution or water.[12]

-

One day after treatment, perform a challenge inoculation on upper leaves as described in section 5.1.

-

Assess pathogen growth to determine the level of induced resistance.

-

Metabolite Extraction and Quantification (Pip and NHP)

-

Objective: To measure the levels of Pip and NHP in plant tissue.

-

Protocol:

-

Harvest leaf tissue at specified time points, record the fresh weight (FW), and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue and extract metabolites using a methanol/water-based solvent system.

-

Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization steps may be required for GC-MS analysis.

-

Quantify metabolites by comparing to standard curves generated with pure Pip and NHP compounds. Stable isotope-labeled internal standards are recommended for accurate quantification.

-

Gene Expression Analysis

-

Objective: To measure the transcript levels of NHP biosynthesis and defense-related genes.

-

Protocol:

-

Harvest leaf tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for target genes (e.g., ALD1, FMO1, PR1) and a reference gene (e.g., ACTIN).

-

Alternatively, for a global view of transcriptional changes, perform RNA sequencing (RNA-seq) on the extracted RNA.[12]

-

Conclusion and Future Directions

The identification of N-hydroxypipecolic acid as a key regulator of systemic acquired resistance has fundamentally advanced our understanding of plant immunity. NHP, along with its precursor Pip, acts as a critical mobile signal that orchestrates a complex defense network, working in concert with salicylic acid to prime the plant for a robust and broad-spectrum immune response. The elucidation of its biosynthetic and signaling pathways provides novel targets for the development of strategies aimed at enhancing crop resilience.

Future research should focus on several key areas:

-

Receptor Identification: The direct receptor for NHP in plants remains to be identified. Its discovery will be a major breakthrough in understanding how this signal is perceived.

-

Transport Mechanisms: While NHP is known to be a mobile signal transported via the phloem, the specific transporters involved in its movement are unknown.

-

Conservation and Specificity: Further investigation into the role of the NHP pathway in a wider range of crop species and its specificity against different types of pathogens is crucial for its application in agriculture.

-

Environmental Influence: Studies have shown that elevated temperatures can suppress NHP biosynthesis and SAR.[17] Understanding how various environmental factors impact the NHP pathway is critical in the context of climate change.

By continuing to unravel the complexities of NHP biology, we can pave the way for innovative solutions to protect global food security.

References

- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 2. Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Inducible biosynthesis and immune function of the systemic acquired resistance inducer N-hydroxypipecolic acid in monocotyledonous and dicotyledonous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses [frontiersin.org]

- 7. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 9. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 11. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) [ideas.repec.org]

- 16. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Warm temperature suppresses plant systemic acquired resistance by intercepting N-hydroxypipecolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemoenzymatic Synthesis of 4-Hydroxypipecolic Acid Diastereomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust chemoenzymatic strategy for the synthesis of all four diastereomers of 4-hydroxypipecolic acid. This class of molecules holds significant value as chiral scaffolds in drug discovery due to their rigid structure and multiple functional groups. The methodologies detailed herein leverage a combination of enzymatic resolution and chemical transformations to achieve high stereoselectivity and yield, on a scale suitable for pharmaceutical development.

Introduction

4-Hydroxypipecolic acids are non-proteinogenic amino acids found in various natural sources.[1] Their constrained cyclic structure and stereochemical complexity make them attractive building blocks for the synthesis of novel therapeutics. The precise orientation of the hydroxyl and carboxyl groups on the piperidine ring is critical for molecular recognition and biological activity. Consequently, access to all possible diastereomers is highly desirable for structure-activity relationship (SAR) studies in drug discovery programs. Chemoenzymatic approaches offer an elegant solution to this synthetic challenge, combining the high selectivity of enzymes with the versatility of traditional organic chemistry.

Overall Synthetic Strategy

The core of this chemoenzymatic approach involves a key enzymatic resolution of a racemic starting material, followed by a diastereoselective cyclization and a second enzymatic step to differentiate the resulting diastereomers. This strategy allows for the preparation of all four stereoisomers from a single racemic precursor.[1][2][3]

Detailed Experimental Protocols

Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine

The initial step involves the kinetic resolution of racemic N-acetyl-allylglycine using an acylase enzyme. This selectively hydrolyzes the N-acetyl group of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer.

Protocol:

-

A solution of N-acetyl-(R,S)-allylglycine is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

The solution is heated to a temperature optimal for the enzyme (e.g., 40°C).

-

A proprietary D-aminoacylase is added to the solution.

-

The reaction is monitored until approximately 50% conversion is achieved.

-

The reaction mixture is then acidified (e.g., with concentrated HCl to pH 2) to stop the enzymatic reaction.

-

The free (S)-allylglycine is separated from the N-acetylated (R)-allylglycine by extraction with an organic solvent (e.g., ethyl acetate).

Acyliminium Ion Cyclization

The separated enantiomers from the resolution step are then subjected to an acyliminium ion cyclization to form the piperidine ring. This reaction proceeds via the formation of an N-acyliminium ion intermediate, which then undergoes an intramolecular cyclization.

Protocol:

-

The resolved amino acid (either the S-enantiomer or the R-enantiomer after deacetylation) is esterified (e.g., using thionyl chloride in methanol).

-

The resulting amino ester is then reacted with paraformaldehyde in formic acid.

-

This reaction generates a diastereomeric mixture of the corresponding 4-formyloxypipecolic acid methyl ester.

Enzyme-Catalyzed Differentiating Hydrolysis

The diastereomeric mixtures of the 4-formyloxypipecolates are then subjected to a second enzymatic step. A hydrolase is used to selectively hydrolyze the formyloxy group of one diastereomer, enabling their separation.

Protocol:

-

The diastereomeric mixture of 4-formyloxypipecolic acid methyl ester is dissolved in a suitable solvent system.

-

An appropriate enzyme (e.g., a lipase or esterase) is added.

-

The enzymatic hydrolysis is allowed to proceed until significant conversion of one diastereomer is observed.

-

The resulting mixture of the hydrolyzed product (this compound methyl ester) and the unreacted 4-formyloxypipecolic acid methyl ester is then separated by partitioning between aqueous and organic phases.

Final Chemical Modifications and Purification

Following the enzymatic differentiation and separation, straightforward chemical steps are employed to convert the separated diastereomers into their final, protected forms. This typically involves protection of the amine and carboxyl groups to facilitate handling and further use in drug discovery applications. The final products are then purified to high optical purity by crystallization.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the chemoenzymatic synthesis of this compound diastereomers, based on the reported methodologies.

Table 1: Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine

| Enantiomer | Yield | Enantiomeric Excess (ee) |

| (S)-allylglycine | 24% | >99% |

| (R)-N-acetyl-allylglycine | 36% | 80% |

Table 2: Overall Yields of Protected 4-Hydroxypipecolate Diastereomers

| Diastereomer | Overall Yield from Racemic Starting Material |

| Isomer 1 | Not explicitly stated, but gram quantities produced |

| Isomer 2 | Not explicitly stated, but gram quantities produced |

| Isomer 3 | Not explicitly stated, but gram quantities produced |

| Isomer 4 | Not explicitly stated, but gram quantities produced |

Note: The referenced literature emphasizes the scalability of the process, with final products crystallized to optical purity in 100 g quantities.[1][2]

Signaling Pathways and Logical Relationships

The chemoenzymatic strategy relies on a logical sequence of reactions where the stereochemical outcome of each step dictates the subsequent transformations. The initial enzymatic resolution is the key stereodetermining step, creating two enantiomerically enriched pools of starting materials that are then processed through parallel synthetic routes.

Conclusion

The chemoenzymatic synthesis of this compound diastereomers presented here offers a scalable and efficient route to these valuable chiral building blocks.[3] By strategically combining the selectivity of enzymatic transformations with the robustness of chemical synthesis, all four possible diastereomers can be accessed in high purity. This approach provides a powerful platform for the generation of diverse molecular scaffolds for drug discovery and development.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxypipecolic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 4-hydroxypipecolic acid, a substituted piperidine derivative of significant interest in medicinal chemistry. Its rigid cyclic structure and multiple functional groups make it a valuable chiral scaffold for the synthesis of a wide range of biologically active molecules. This document details the synthesis, separation, and distinct properties of each stereoisomer, providing a critical resource for researchers in drug discovery and development.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers, giving rise to four possible stereoisomers: the cis enantiomers (2S,4R) and (2R,4S), and the trans enantiomers (2S,4S) and (2R,4R). The spatial arrangement of the hydroxyl and carboxyl groups profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Notably, different stereoisomers have been identified as key intermediates in the synthesis of potent therapeutics, including N-methyl-D-aspartate (NMDA) receptor antagonists and HIV protease inhibitors.[1]

Physicochemical Properties

The distinct stereochemistry of each isomer results in unique physical and chemical properties. A summary of the available quantitative data is presented below.

| Stereoisomer | Configuration | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |

| (2S,4R)-1 | cis | 273-275 (dec.) | -17° (c=1.1, H₂O)[1] |

| (2R,4S)-1 | cis | 273-275 (dec.) | +17° (c=1.1, H₂O) (inferred) |

| (2S,4S)-1 | trans | Data not available | Data not available |

| (2R,4R)-1 | trans | Data not available | Data not available |

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure this compound stereoisomers is a critical step for their application in drug development. Both chemoenzymatic and asymmetric synthesis strategies have been successfully employed.

Chemoenzymatic Synthesis Workflow

A common and scalable approach involves the enzymatic resolution of a racemic intermediate, followed by diastereoselective reactions to yield the desired stereoisomers. The following diagram illustrates a typical workflow.

Caption: Chemoenzymatic synthesis and resolution workflow.

Asymmetric Synthesis

Asymmetric synthesis provides an alternative route to directly obtain enantiomerically enriched stereoisomers. One notable method utilizes polyfunctionalized chiral building blocks, such as δ-amino β-keto esters. Key steps in this approach involve stereoselective reductions to control the configuration at the C4 position.[1]

Experimental Protocols

Chemoenzymatic Synthesis and Separation

This protocol is adapted from a scalable chemoenzymatic synthesis approach.

I. Enzymatic Resolution of N-Acetyl-(R,S)-allylglycine:

-

Prepare a solution of racemic N-acetyl-allylglycine in an appropriate buffer.

-

Add a suitable acylase enzyme.

-

Incubate the mixture under controlled temperature and pH until approximately 50% conversion is achieved.

-

Separate the resulting mixture of the free amino acid and the unreacted N-acetylated enantiomer by conventional methods (e.g., extraction or ion-exchange chromatography).

II. Acyliminium Ion Cyclization:

-

Convert the separated enantiomers of N-acetyl-allylglycine to their corresponding methyl esters.

-

React the ester with paraformaldehyde in formic acid to generate the acyliminium ion intermediate, which undergoes spontaneous cyclization.

-

This step typically yields a diastereomeric mixture of 4-formyloxypipecolic acid methyl esters.

III. Enzymatic Differentiation and Separation:

-

Subject the diastereomeric mixture of 4-formyloxypipecolic acid esters to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica). The enzyme will selectively hydrolyze one diastereomer.

-

Separate the resulting mixture of the hydrolyzed acid and the unreacted ester by liquid-liquid extraction.

-

The separated acid and ester can then be further processed through straightforward chemical steps (e.g., hydrolysis of the formyl and ester groups) to yield the individual stereoisomers of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Separation and enantiomeric purity determination of the this compound stereoisomers can be achieved using chiral HPLC.

Typical HPLC Conditions:

-

Column: A chiral stationary phase is essential. Columns such as Chiralpak AS or CHIREX-(S)-Val and DNAn have been reported to be effective.[1]

-

Mobile Phase: The choice of mobile phase depends on the column and the derivatization of the analyte. For derivatized analytes (e.g., as (+)-1-(9-fluorenyl)ethyl carbamates), an isocratic mixture of methanol and an ammonium acetate buffer is often used.[1] For underivatized compounds, a mixture of a non-polar solvent like hexane with an alcohol modifier (e.g., ethanol or isopropanol) is common for normal-phase chromatography.

-

Detection: UV detection is typically used, especially if the analyte has been derivatized with a UV-active group.

Biological Properties and Applications

The stereochemistry of this compound is a critical determinant of its biological activity and its utility as a scaffold in drug design.

NMDA Receptor Antagonism

The (2R,4S) stereoisomer of this compound is a key building block for potent and selective NMDA receptor antagonists. For example, the compound (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid has been shown to be a potent NMDA antagonist with an IC₅₀ of 67 ± 6 nM in radioligand binding assays.[2] The cis relationship between the carboxyl group at C2 and the substituent at C4, along with the specific absolute stereochemistry, is crucial for high-affinity binding to the NMDA receptor.

The following diagram illustrates the relationship between the stereochemistry of the this compound core and NMDA receptor antagonist activity.

Caption: Stereoselectivity of NMDA receptor antagonism.

HIV Protease Inhibition

Conclusion

The four stereoisomers of this compound represent a versatile and valuable class of chiral building blocks for drug discovery. Their distinct physicochemical and biological properties, dictated by their absolute and relative stereochemistry, underscore the importance of stereoselective synthesis and separation. This guide provides a foundational understanding of these isomers, offering detailed insights into their preparation and properties to aid researchers in the development of novel therapeutics. Further investigation into the specific biological activities of the trans isomers and the acquisition of more complete physicochemical data for all stereoisomers will undoubtedly open new avenues for their application in medicinal chemistry.

References

The True Precursor to a Plant's Cry for Help: A Technical Guide to N-Hydroxypipecolic Acid (NHP) Biosynthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biosynthesis of N-hydroxypipecolic acid (NHP), a pivotal signaling molecule in plant immunity. While the initial query posited 4-hydroxypipecolic acid as a precursor, current scientific consensus identifies pipecolic acid (Pip) as the direct antecedent to NHP. This document will elucidate the established biosynthetic pathway, present relevant quantitative data, detail experimental protocols, and visualize the involved molecular cascades.

The Biosynthetic Pathway of N-Hydroxypipecolic Acid

N-hydroxypipecolic acid is a key regulator of Systemic Acquired Resistance (SAR), a plant-wide defense response triggered by localized pathogen infection.[1][2] Its production is a three-step enzymatic cascade originating from the amino acid L-lysine.[1]

The biosynthesis is initiated in the plastids with the conversion of L-lysine to dehydropipecolic acid intermediates by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[1][3] Subsequently, these intermediates are reduced to pipecolic acid (Pip) by the reductase SAR DEFICIENT 4 (SARD4) .[1][4] Pipecolic acid is then likely transported to the cytosol where the final and crucial step occurs: the N-hydroxylation of Pip to form NHP, a reaction catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[1]

Quantitative Data on Pipecolic Acid and NHP Accumulation

The accumulation of both pipecolic acid (Pip) and N-hydroxypipecolic acid (NHP) is a hallmark of the plant immune response. The levels of these metabolites increase significantly upon pathogen infection. The following tables summarize the pathogen-induced accumulation of Pip and NHP in various plant species.

Table 1: Pathogen-Induced Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Dicotyledonous Plants

| Plant Species | Pathogen | Treatment | Pip (µg/g FW) | NHP (µg/g FW) | Time Point |

| Arabidopsis thaliana | Pseudomonas syringae | Mock | < 0.1 | Not Detected | 48 hpi |

| Psm | ~ 10 | ~ 2 | 48 hpi | ||

| Tobacco | Pseudomonas syringae | Mock | < 0.5 | Not Detected | 72 hpi |

| Pst | ~ 6 | ~ 6 | 72 hpi | ||

| Tomato | Pseudomonas syringae | Mock | < 1 | Not Detected | 72 hpi |

| Pst | ~ 8 | ~ 1 | 72 hpi | ||

| Cucumber | Pseudomonas syringae | Mock | ~ 10 | Not Detected | 5 dpi |

| Psl | ~ 10 | ~ 1.5 | 5 dpi |

Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.[1]

Table 2: Pathogen-Induced Accumulation of Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) in Monocotyledonous Plants

| Plant Species | Pathogen | Treatment | Pip (µg/g FW) | NHP (µg/g FW) | Time Point |

| Barley | Blumeria graminis | Mock | < 1 | Not Detected | 5 dpi |

| Bgh | ~ 30 | ~ 0.1 | 5 dpi | ||

| Brachypodium distachyon | Magnaporthe oryzae | Mock | < 0.5 | Not Detected | 5 dpi |

| Mo | ~ 20 | ~ 1 | 5 dpi |

Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.[1]

Enzyme Kinetics of FMO1

Detailed enzyme kinetic parameters (Km, Vmax, kcat) for the N-hydroxylation of pipecolic acid by FMO1 are not extensively reported in the current literature. However, in planta and in vitro assays have confirmed the enzymatic activity of FMO1 as a pipecolate N-hydroxylase. One study noted that Arabidopsis FMO1 expressed and purified from E. coli was not catalytically active in their in vitro assays, suggesting potential requirements for cofactors or specific conditions not replicated in the experiment. However, FMO1-dependent activity was successfully detected when transiently expressed in Nicotiana benthamiana and fed with pipecolic acid.

NHP Signaling in Systemic Acquired Resistance (SAR)

NHP acts as a crucial signaling molecule in the establishment of SAR. Following its synthesis in infected tissues, NHP is transported systemically to distal, uninfected parts of the plant. In these tissues, NHP primes the plant for a more rapid and robust defense response upon subsequent pathogen attack. This priming effect involves a complex interplay with another key defense hormone, salicylic acid (SA). NHP accumulation leads to an increase in SA biosynthesis, and conversely, SA can enhance NHP-activated immunity. This mutual potentiation is critical for the full induction of SAR.

Experimental Protocols

Extraction and Analysis of Pipecolic Acid and NHP by LC-MS

This protocol outlines a general method for the extraction and quantification of Pip and NHP from plant leaf tissue.

1. Sample Preparation:

-

Harvest leaf tissue (typically 50-100 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction:

-

To the powdered tissue, add 1 mL of 80% methanol.

-

Vortex thoroughly to ensure complete homogenization.

-

Incubate the samples with shaking for 1 hour at 4°C.

-

Centrifuge at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

3. Sample Cleanup and Concentration:

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

-

Re-dissolve the dried metabolites in a smaller volume (e.g., 100 µL) of 20-50% methanol or a suitable solvent compatible with your LC system.

-

Centrifuge again to remove any insoluble material before transferring to LC-MS vials.

4. LC-MS Analysis:

-

Inject the sample onto a suitable liquid chromatography system coupled to a mass spectrometer. A reverse-phase C18 column is commonly used.

-

Pip and NHP are typically detected in positive ionization mode.

-

Quantification is achieved by comparing the peak areas of the analytes to those of known concentrations of authentic standards. The use of isotopically labeled internal standards is recommended for improved accuracy.

In planta FMO1 Activity Assay

This protocol describes a method to assess the N-hydroxylase activity of FMO1 within plant tissues, typically using transient expression in Nicotiana benthamiana.

1. Transient Expression of FMO1:

-

Clone the coding sequence of FMO1 into a suitable plant expression vector.

-

Transform Agrobacterium tumefaciens with the FMO1 expression construct.

-

Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana. Co-infiltrate with a gene silencing suppressor (e.g., p19) to enhance protein expression.

2. Substrate Feeding:

-

At 2-3 days post-infiltration, infiltrate the same leaves with a solution of pipecolic acid (e.g., 1 mM in a buffer solution).

3. Incubation and Harvesting:

-

Allow the plants to incubate for a defined period (e.g., 24-48 hours) to allow for the enzymatic conversion of Pip to NHP.

-

Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

4. Metabolite Extraction and Analysis:

-

Extract the metabolites from the harvested tissue and analyze for the presence of NHP using LC-MS or GC-MS as described in the previous protocol.

-

A control experiment using an empty vector or a catalytically inactive FMO1 mutant should be performed in parallel to confirm that the observed NHP production is dependent on functional FMO1.

Conclusion

N-hydroxypipecolic acid is a critical signaling molecule in plant immunity, with its biosynthesis from L-lysine via pipecolic acid being a well-established pathway. The conversion of pipecolic acid to NHP by FMO1 is the final, regulatory step in this cascade. Understanding this pathway and the signaling role of NHP provides valuable insights for researchers in plant science and offers potential avenues for the development of novel strategies to enhance disease resistance in crops. Future research focusing on the detailed enzyme kinetics of FMO1 and the transport mechanisms of NHP will further illuminate the intricate workings of the plant immune system.

References

- 1. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stork: An overview of the mechanism, substrate specificities, and structure of FMOs [storkapp.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Pharmacological Landscape of 4-Hydroxypipecolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypipecolic acid, a cyclic amino acid derivative, and its analogues represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest in drug discovery due to their presence in natural products and their potential to interact with various biological targets. This technical guide provides a comprehensive overview of the reported pharmacological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Anti-Diabetic and Anti-Oxidative Properties

This compound (4-HPA) has been investigated for its potential in managing diabetes and associated oxidative stress. Studies have shown that 4-HPA can significantly improve glycemic control and lipid profiles in animal models of diabetes.[1][2]

Quantitative Data: In Vivo Efficacy of this compound

| Compound | Dose | Animal Model | Duration | Key Findings | Reference |

| This compound | 50 mg/kg body weight | C57BL/KsJ-db/db mice | 10 days | Significant reduction in fasting blood glucose, plasma triglycerides, cholesterol, and LDL-cholesterol. Significant increase in HDL-cholesterol. | [2] |

Experimental Protocol: Anti-Diabetic and Anti-Oxidative Activity Assessment

Animal Model: Twelve-week-old male C57BL/KsJ-db/db mice were used as the diabetic model.

Treatment: this compound was administered as a suspension in 1% gum acacia at a dose of 50 mg/kg body weight for 10 days. A vehicle-treated group of db/db mice served as the control.

Biochemical Analysis:

-

Blood Glucose: Fasting blood glucose levels were measured.

-

Lipid Profile: Plasma levels of triglycerides (TG), total cholesterol, free fatty acids, low-density lipoprotein (LDL) cholesterol, and high-density lipoprotein (HDL) cholesterol were determined.

-

Oxidative Stress Markers:

-

Lipid peroxidation was assessed by measuring malondialdehyde (MDA) levels in hepatic and renal tissues.

-

The activities of antioxidant enzymes, namely catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD), were measured in liver and kidney tissues.

-

Signaling Pathway: Proposed Mechanism of Anti-Oxidative Action

The anti-oxidative effect of this compound is attributed to its ability to reduce lipid peroxidation and enhance the activity of key antioxidant enzymes. This helps to mitigate the oxidative stress commonly associated with diabetes.

Figure 1: Antioxidant Mechanism of 4-HPA.

Neuropharmacological Potential

Derivatives of this compound are being explored for their potential in treating neurological disorders. They serve as precursors for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, which are important targets in neuropharmacology.[1] The rigid conformational structure of the this compound scaffold makes it a valuable component in designing peptidomimetics that can selectively interact with various protein targets in the central nervous system.[1]

Analgesic and Hypotensive Activities

A series of N-substituted 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated for their analgesic and hypotensive effects.[3][4]

Quantitative Data: Analgesic Activity of 4-(4′-chlorophenyl)-4-hydroxypiperidine Derivatives

| Compound | Dose | Animal Model | Assay | Activity | Reference |

| 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives (2-5) | 50 mg/kg body weight (i.m.) | Male Wistar rats | Tail flick test | Significant analgesic activity | [3][4] |

Experimental Protocol: Analgesic Activity Assessment (Tail Flick Test)

Animal Model: Male Wistar rats were used.

Treatment: The test compounds were administered via intramuscular injection at a dose of 50 mg/kg of body weight. Pethidine was used as a reference drug.

Assay: The analgesic activity was evaluated using the thermal stimuli of the tail flick test. The latency period for the rat to flick its tail from a heat source was measured before and after drug administration. An increase in the latency period indicates an analgesic effect.

Hypotensive Activity

Compounds 2, 3, and 5 from the same series of 4-(4′-chlorophenyl)-4-hydroxypiperidine derivatives also demonstrated a reduction in blood pressure in normotensive rats.[3][4]

Antifungal Activity

Recent studies have identified 4-aminopiperidines, derived from a piperidine scaffold, as a novel class of antifungal agents. These compounds are inspired by known antifungals like fenpropidin and amorolfine.[5]

Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | Target Organism | Activity |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity |

| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro antifungal activity |

Experimental Protocol: Antifungal Activity Screening

Synthesis: A library of over 30 4-aminopiperidines was synthesized from N-substituted 4-piperidone derivatives through reductive amination with various amines using sodium triacetoxyborohydride.[5]

Initial Screening: The antifungal activity was initially determined on the model yeast strain Yarrowia lipolytica.[5]

Broad-Spectrum Testing: Promising compounds were then tested against a panel of 20 clinically relevant fungal isolates, including Aspergillus spp., Candida spp., and Mucormycetes, using standardized microbroth dilution assays.[5]

Mechanism of Action Studies: To elucidate the putative molecular mechanism, the sterol patterns of treated fungi were analyzed, suggesting an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[5]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The antifungal activity of these 4-aminopiperidine derivatives is proposed to stem from their interference with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Figure 2: Antifungal Mechanism of 4-Aminopiperidines.

Systemic Acquired Resistance in Plants

N-hydroxypipecolic acid (NHP) has been identified as a key signaling molecule in plants, acting as a regulator of systemic acquired resistance (SAR), a broad-spectrum and long-lasting plant immune response.[6][7] NHP accumulates systemically in response to pathogen attack and works in concert with salicylic acid to establish SAR against bacterial and oomycete infections.[6]

Signaling Pathway: N-hydroxypipecolic Acid in Plant Immunity

The mode of action of NHP in SAR involves the direct induction of SAR gene expression and a positive interplay with salicylic acid signaling, leading to enhanced plant immunity.[6] Recent research has shown that NHP can trigger the production of extracellular NAD(P), which in turn activates SAR through the LecRK-VI.2 receptor.[7]

References

- 1. This compound | 14228-16-1 | Benchchem [benchchem.com]

- 2. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. squ.elsevierpure.com [squ.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-hydroxypipecolic acid triggers systemic acquired resistance through extracellular NAD(P) - PMC [pmc.ncbi.nlm.nih.gov]

Untangling the Anti-Diabetic Properties of 4-Hydroxypipecolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. 4-Hydroxypipecolic acid (4-HPA), a natural compound isolated from the seeds of Peganum harmala, has emerged as a promising candidate with demonstrated anti-diabetic and anti-oxidative properties. This technical guide provides an in-depth analysis of the current understanding of the mechanism of action of 4-HPA in the context of diabetes. Preclinical studies have shown that 4-HPA significantly reduces fasting blood glucose, improves lipid profiles, and enhances the antioxidant capacity in diabetic animal models. The primary mechanism appears to be the stimulation of glucose uptake in skeletal muscle cells, a process mediated by the translocation of the glucose transporter type 4 (GLUT4) to the cell surface. While the precise signaling pathways activated by 4-HPA are still under investigation, the available evidence points towards the involvement of the canonical insulin signaling pathway and potentially the AMP-activated protein kinase (AMPK) pathway. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visual representations of the proposed signaling mechanisms to aid in further research and development of 4-HPA as a potential anti-diabetic therapeutic.

Introduction

This compound is a non-proteinogenic amino acid that has garnered scientific interest due to its potential therapeutic effects. This guide focuses on its mechanism of action in diabetes, a metabolic disease characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The ability of 4-HPA to modulate glucose homeostasis, as evidenced by preclinical studies, suggests its potential as a novel agent for diabetes management.

In Vivo Anti-Diabetic and Anti-Oxidative Effects

A key study investigating the effects of 4-HPA in a diabetic animal model utilized C57BL/KsJ-db/db mice, a well-established model for type 2 diabetes. The study revealed significant improvements in several metabolic parameters following oral administration of 4-HPA.

Data Presentation

Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [1]

| Parameter | Treatment Group (4-HPA, 50 mg/kg) | Vehicle-Treated db/db Mice | Observation |

| Fasting Blood Glucose | Significantly reduced | Elevated | Potent hypoglycemic effect. |

| Plasma Triglycerides (TG) | Significantly reduced | Elevated | Improvement in lipid metabolism. |

| Plasma Cholesterol | Significantly reduced | Elevated | Improvement in lipid metabolism. |

| Free Fatty Acid | Significantly reduced | Elevated | Improvement in lipid metabolism. |

| Low-Density Lipoprotein (LDL) | Significantly reduced | Elevated | Favorable impact on lipid profile. |

| High-Density Lipoprotein (HDL) | Significantly increased | Reduced | Favorable impact on lipid profile. |

Table 2: Effects of this compound on Antioxidant Enzymes in db/db Mice [1]

| Parameter | Tissue | Treatment Group (4-HPA) | Vehicle-Treated db/db Mice | Observation |

| Lipid Peroxidation (Malondialdehyde) | Liver, Kidney | Significantly lowered | Elevated | Potent antioxidant activity. |

| Catalase (CAT) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |

| Glutathione Peroxidase (GSH-Px) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |

| Superoxide Dismutase (SOD) Activity | Liver, Kidney | Significantly increased | Reduced | Enhancement of antioxidant defense. |

Mechanism of Action: Stimulation of Glucose Uptake

The primary mechanism underlying the anti-diabetic effect of 4-HPA appears to be its ability to enhance glucose uptake in peripheral tissues, particularly skeletal muscle.

GLUT4 Translocation

In vitro studies using L6 skeletal muscle cells have demonstrated that 4-HPA stimulates glucose uptake and the translocation of GLUT4 from intracellular vesicles to the plasma membrane in a concentration-dependent manner.[2][3] This is a critical step in insulin-mediated glucose disposal.

Proposed Signaling Pathways

While direct experimental evidence from the available literature is limited, the stimulation of GLUT4 translocation by 4-HPA strongly suggests the involvement of key signaling pathways that regulate glucose metabolism.

-

Insulin Signaling Pathway (PI3K/Akt): This is the canonical pathway for insulin-stimulated GLUT4 translocation. It is highly probable that 4-HPA activates this pathway, leading to the phosphorylation of Akt, which in turn promotes the movement of GLUT4-containing vesicles to the cell surface.

-

AMP-Activated Protein Kinase (AMPK) Pathway: AMPK is a crucial energy sensor that, when activated, can also stimulate GLUT4 translocation, independent of insulin. Given the metabolic effects of 4-HPA, its potential to activate AMPK warrants further investigation.

References

- 1. Anti-diabetic and anti-oxidative effects of this compound in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucose uptake stimulatory effect of this compound by increased GLUT 4 translocation in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Hydroxypipecolic Acid and Systemic Acquired Resistance in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial induced immunity mechanism in plants, providing long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection. A key signaling molecule in the establishment of SAR is N-hydroxypipecolic acid (NHP), a metabolite derived from the non-protein amino acid L-lysine. The accumulation of NHP, and its precursor pipecolic acid (Pip), orchestrates a complex signaling cascade that leads to the activation of defense genes and a primed state of immunity in distal, uninfected tissues. This technical guide provides a comprehensive overview of the biosynthesis of NHP, its role in the SAR signaling pathway, and detailed methodologies for its study.

The N-Hydroxypipecolic Acid Biosynthesis Pathway

The biosynthesis of NHP from L-lysine is a three-step enzymatic pathway primarily occurring in the chloroplast and cytosol.[1] This pathway is tightly regulated and induced upon pathogen perception.

The key enzymes involved are:

-

AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): An aminotransferase that converts L-lysine into dehydropipecolic acid intermediates.[2][3][4]

-

SAR-DEFICIENT 4 (SARD4): A reductase that converts the dehydropipecolic acid intermediates into pipecolic acid (Pip).[3][4][5][6][7]

-

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): A monooxygenase that catalyzes the final N-hydroxylation of Pip to form NHP.[3][4][8][9][10]

The expression of the genes encoding these enzymes is induced by pathogen infection and is regulated by the master transcription factors SARD1 and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g).[2][11]

Signaling Pathway Diagram

The Role of N-Hydroxypipecolic Acid in SAR Signaling

NHP is a critical mobile signal that accumulates in both local and distal tissues upon pathogen infection, triggering a systemic immune response.[9][12][13] Its function is intricately linked with that of another key defense hormone, salicylic acid (SA).

Interplay with Salicylic Acid

NHP and SA signaling pathways exhibit a synergistic relationship, mutually amplifying each other's biosynthesis and downstream effects.[2][4]

-

NHP induces the expression of SA biosynthesis genes, leading to SA accumulation.[2]

-

SA, in turn, can promote NHP accumulation in the early stages of infection, while it may act as a negative regulator in later stages.[8][14]

-

Both NHP and SA are required for a full SAR response, with evidence suggesting they function additively in conferring basal resistance to pathogens.[8][15]

Downstream Signaling Events

The perception of NHP in distal tissues leads to a transcriptional reprogramming that primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. This process is dependent on several key regulatory proteins:

-

NON-EXPRESSOR OF PR GENES 1 (NPR1): A master regulator of SAR that functions as a transcriptional co-activator. NHP-induced SAR is dependent on NPR1.[12][16]

-

TGA Transcription Factors: A family of transcription factors that interact with NPR1 to regulate the expression of defense-related genes, including Pathogenesis-Related (PR) genes. TGA2, TGA5, and TGA6 are essential for NHP-induced SAR gene expression.[16]

Signaling Cascade Diagram

Quantitative Data on NHP and Pip Accumulation

The following tables summarize quantitative data on the accumulation of Pip and NHP in Arabidopsis thaliana following pathogen infection, as reported in the literature.

Table 1: Pipecolic Acid (Pip) and N-Hydroxypipecolic Acid (NHP) Levels in Arabidopsis Leaves Following Inoculation with Pseudomonas syringae pv. maculicola (Psm)

| Time Post-Inoculation (h) | Treatment | Pip (nmol/g FW) | NHP (nmol/g FW) | Plant Genotype |

| 12 | Mock | < 1 | Not Detected | Col-0 (Wild Type) |

| 12 | Psm | ~10 | ~2 | Col-0 (Wild Type) |

| 24 | Mock | < 1 | Not Detected | Col-0 (Wild Type) |

| 24 | Psm | ~50 | ~15 | Col-0 (Wild Type) |

| 12 | Psm | < 1 | Not Detected | ald1 mutant |

| 12 | Psm | ~5 | ~1 | sid2-1 mutant |

| 24 | Psm | > 100 | ~40 | sid2-1 mutant |

Data compiled from Yildiz et al., 2023.[14] Note: Values are approximate and intended for comparative purposes.

Table 2: Accumulation of N-OGlc-Pip in Local and Upper Leaves of Arabidopsis 48h Post-Inoculation with Pst avrRpt2

| Leaf Tissue | Treatment | N-OGlc-Pip (Ion Abundance) |

| Lower (Inoculated) | Mock | 0 |

| Lower (Inoculated) | Pst avrRpt2 | ~1.5 x 10^7 |

| Upper (Systemic) | Mock | 0 |

| Upper (Systemic) | Pst avrRpt2 | ~0.5 x 10^7 |

Data adapted from Chen et al., 2018.[9] N-OGlc-Pip is a glycosylated form of NHP.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NHP and SAR.

SAR Induction and Pathogen Growth Assay in Arabidopsis

This protocol describes the induction of SAR by a primary pathogen inoculation and the subsequent challenge with a virulent pathogen to quantify the level of resistance.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0, and relevant mutants) grown in individual pots for 4-5 weeks.

-

Pseudomonas syringae pv. tomato DC3000 (Pst) expressing a non-virulent effector (e.g., avrRpt2) for primary inoculation.

-

Virulent Pseudomonas syringae for secondary challenge (e.g., Pst DC3000).

-

10 mM MgCl₂ (sterile).

-

Syringes (1 mL, needleless).

-

Sterile water.

-

Growth chambers with controlled light, temperature, and humidity.

Procedure:

-

Primary Inoculation:

-

Culture the avirulent Pst strain overnight in King's B medium with appropriate antibiotics.

-

Resuspend the bacterial pellet in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001.

-

Infiltrate two lower leaves of each plant with the bacterial suspension or 10 mM MgCl₂ (mock control) using a needleless syringe.

-

-

SAR Establishment:

-

Allow 2-3 days for the SAR signal to be generated and transported to systemic tissues.

-

-

Secondary Challenge:

-

Prepare a suspension of the virulent Pst strain in 10 mM MgCl₂ at an OD₆₀₀ of 0.001.

-